molecular formula C19H43NO4P+ B15146392 Fos-choline-14

Fos-choline-14

Cat. No.: B15146392
M. Wt: 380.5 g/mol
InChI Key: BETUMLXGYDBOLV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fos-choline-14 is synthesized through a series of chemical reactions involving the introduction of a tetradecyl group to a phosphocholine molecule. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis followed by rigorous purification processes. The compound is often produced in bulk quantities and is available in various packaging options to cater to different research needs .

Chemical Reactions Analysis

Types of Reactions

Fos-choline-14 primarily undergoes solubilization and stabilization reactions. It is known for its ability to solubilize membrane proteins, making it a valuable tool in biochemical research .

Common Reagents and Conditions

The compound is often used in combination with other detergents and buffer solutions to optimize the solubilization and stabilization of proteins. Common reagents include buffer solutions such as RIPA buffer, which is used to extract proteins from cell membranes .

Major Products Formed

The primary product formed from the reactions involving this compound is a solubilized and stabilized protein complex. This allows for further biochemical and biophysical analysis of the proteins .

Mechanism of Action

Fos-choline-14 exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound’s zwitterionic nature allows it to stabilize the proteins without denaturing them. This makes it an ideal detergent for the study of membrane proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fos-choline-14 is unique in its balance of hydrophobic and hydrophilic properties, making it highly effective for solubilizing a wide range of membrane proteins. Its stability and effectiveness in various experimental conditions set it apart from other detergents in the phosphocholine series .

Properties

IUPAC Name

2-[hydroxy(tetradecoxy)phosphoryl]oxyethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUMLXGYDBOLV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H43NO4P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.